TCEP-d12 Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TCEP-d12 Hydrochloride, also known as Tris(2-carboxyethyl)phosphine-d12 Hydrochloride, is a stable isotope-labeled compound. It is primarily used as a reducing agent in various biochemical and molecular biology applications. The compound is known for its ability to reduce disulfide bonds in proteins and peptides, making it a valuable tool in protein chemistry and proteomics.

准备方法

Synthetic Routes and Reaction Conditions

TCEP-d12 Hydrochloride is synthesized through the acid hydrolysis of tris(cyanoethyl)phosphine. The reaction involves the conversion of tris(cyanoethyl)phosphine to Tris(2-carboxyethyl)phosphine, followed by the introduction of deuterium atoms to obtain the deuterated form. The final step involves the formation of the hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities equipped to handle stable isotopes and ensure minimal contamination.

化学反应分析

Types of Reactions

TCEP-d12 Hydrochloride primarily undergoes reduction reactions. It is highly effective in reducing disulfide bonds in proteins and peptides, converting them into free thiols. This reduction process is crucial for various biochemical assays and protein analysis techniques.

Common Reagents and Conditions

The reduction reactions involving this compound are typically carried out in aqueous solutions at room temperature. The compound is stable across a wide pH range, making it versatile for different experimental conditions. Common reagents used alongside this compound include buffers such as Tris-HCl and phosphate-buffered saline.

Major Products Formed

The primary products formed from the reduction reactions involving this compound are free thiols. These free thiols are essential for further biochemical modifications and analyses, such as protein labeling and mass spectrometry.

科学研究应用

Key Properties

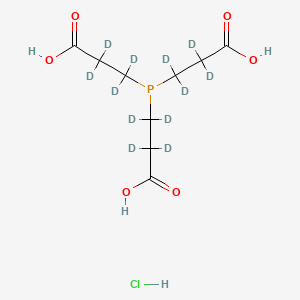

- Chemical Structure : TCEP-d12 is a trialkylphosphine compound with the formula C6H12D12O6P⋅HCl.

- Solubility : Highly soluble in water and stable in various buffers.

- Stability : Resistant to air oxidation and maintains reducing activity over time, particularly at acidic and basic pH levels .

Protein Reduction

TCEP-d12 hydrochloride is widely used for reducing disulfide bonds in proteins prior to analysis or manipulation. Its efficiency surpasses that of traditional reducing agents like dithiothreitol (DTT), particularly at lower pH levels. For instance, studies have shown that TCEP-d12 can reduce disulfides within minutes at room temperature, making it suitable for rapid experimental setups .

Crystallization Studies

In protein crystallization, this compound serves as a reducing agent to maintain the reduced state of cysteine residues, which is crucial for achieving high-quality crystals. It has been demonstrated that using TCEP-d12 can enhance the quality of protein crystals by preventing oxidation during the crystallization process .

Mass Spectrometry

This compound is compatible with mass spectrometry as it does not interfere with ionization processes. Its use allows for the analysis of reduced proteins without the need for extensive sample cleanup, which is often required when using other reducing agents .

Case Study: Protein Folding Analysis

In a study examining protein folding dynamics, researchers utilized this compound to reduce disulfides in recombinant proteins before subjecting them to folding assays. The results indicated that TCEP-d12 facilitated proper refolding by maintaining the reduced state of cysteine residues throughout the experimental conditions.

Case Study: Antibody Labeling

Another application involved using TCEP-d12 in antibody labeling protocols where selective reduction of disulfides was necessary to attach fluorescent tags without affecting the antibody's functionality. The study reported successful labeling with minimal impact on binding affinity, showcasing TCEP-d12's effectiveness in maintaining protein integrity during modification .

Comparative Analysis with Other Reducing Agents

| Property | This compound | Dithiothreitol (DTT) | 2-Mercaptoethanol |

|---|---|---|---|

| Solubility | 310 g/L | Moderate | High |

| Stability | High | Low | Moderate |

| Odor | Odorless | Pungent | Pungent |

| pH Range | Broad (1.5 - 11) | Limited | Limited |

| Reducing Efficiency | High | Moderate | Moderate |

作用机制

TCEP-d12 Hydrochloride exerts its effects through a reduction mechanism. The phosphorus atom in the compound acts as a nucleophile, attacking the sulfur atoms in disulfide bonds. This nucleophilic substitution results in the cleavage of the disulfide bond, forming a thioalkoxyphosphonium cation and a sulfhydryl anion. Subsequent hydrolysis releases the free thiol and phosphine oxide, completing the reduction process.

相似化合物的比较

Similar Compounds

Dithiothreitol (DTT): Another reducing agent commonly used in biochemical applications. Unlike TCEP-d12 Hydrochloride, DTT has a strong odor and is less stable in aqueous solutions.

2-Mercaptoethanol: A thiol-based reducing agent with a strong odor and lower stability compared to this compound.

Tris(2-carboxyethyl)phosphine (TCEP): The non-deuterated form of this compound, sharing similar properties but without the stable isotope labeling.

Uniqueness

This compound stands out due to its stable isotope labeling, which makes it particularly useful in mass spectrometry and other analytical techniques requiring precise quantification. Its odorless nature and high stability in aqueous solutions further enhance its utility in various research applications.

生物活性

TCEP-d12 Hydrochloride (tris(2-carboxyethyl)phosphine-d12 hydrochloride) is a stable and effective reducing agent widely used in biochemical research, particularly in protein chemistry. This compound is notable for its ability to reduce disulfide bonds in proteins without the drawbacks associated with other reducing agents like dithiothreitol (DTT). This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

This compound possesses several advantageous properties:

- Stability : It remains stable across a wide pH range (1.5 to 9.0) and is soluble in aqueous solutions, making it suitable for various biochemical applications .

- Efficiency : TCEP-d12 effectively reduces disulfide bonds, outperforming DTT under certain conditions, particularly at lower pH levels .

- Non-reactivity : Unlike thiol-containing reducing agents, TCEP does not react with other functional groups commonly found in proteins, allowing for more straightforward experimental designs .

TCEP acts by cleaving disulfide bonds in proteins, which is crucial for protein folding and stability. The mechanism involves the following steps:

- Nucleophilic Attack : The phosphine group in TCEP attacks the sulfur atom in disulfide bonds.

- Formation of Thiol Groups : This reaction results in the conversion of disulfides into free thiols, which can further participate in various biochemical processes.

Applications in Biochemistry

This compound is utilized in numerous applications:

- Protein Reduction : It is primarily used to reduce disulfide bonds in proteins during purification and analysis. For instance, it has been employed successfully in quantitative proteomics to enhance the accuracy of protein analysis by ensuring complete reduction of disulfides .

- Chiral Analysis : A recent study demonstrated its application in distinguishing cystine enantiomers within a peroxidase-mimicking system, showcasing its utility in chiral discrimination .

- Antibody Production : TCEP has been shown to facilitate the production of antibody-drug conjugates (ADCs) by promoting optimal disulfide bond configurations, which are critical for the efficacy of therapeutic antibodies .

Case Studies

Several studies illustrate the biological activity and effectiveness of this compound:

- Quantitative Proteomics : In a study by Hatano et al. (2023), TCEP was used for the in situ digestion of alcohol-fixed cells. The results indicated that TCEP significantly improved the yield and accuracy of protein quantification compared to traditional methods .

- Chiral Discrimination : Xu et al. (2023) utilized TCEP in a novel system designed to differentiate cystine enantiomers through a peroxidase-mimicking mechanism, demonstrating its potential for applications in asymmetric synthesis and chiral analysis .

- Antibody Drug Conjugates : Research conducted on IgG antibodies revealed that TCEP treatment resulted in optimized conjugation profiles under varying pH conditions, affecting the distribution of drug-linked species and enhancing therapeutic efficacy .

Data Tables

The following table summarizes key findings related to this compound's biological activity:

| Study | Application | Key Findings |

|---|---|---|

| Hatano et al. (2023) | Quantitative Proteomics | Enhanced accuracy and yield when using TCEP for protein reduction |

| Xu et al. (2023) | Chiral Analysis | Effective differentiation of cystine enantiomers using TCEP |

| Mery et al. (2018) | Antibody Production | Improved conjugation profiles and reduced disulfide scrambling with TCEP treatment |

属性

IUPAC Name |

3-bis(2-carboxy-1,1,2,2-tetradeuterioethyl)phosphanyl-2,2,3,3-tetradeuteriopropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15O6P.ClH/c10-7(11)1-4-16(5-2-8(12)13)6-3-9(14)15;/h1-6H2,(H,10,11)(H,12,13)(H,14,15);1H/i1D2,2D2,3D2,4D2,5D2,6D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVAJRFEEOIAGW-XDVLEJMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(CCC(=O)O)CCC(=O)O)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])P(C([2H])([2H])C([2H])([2H])C(=O)O)C([2H])([2H])C([2H])([2H])C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClO6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。